Cas no 1824511-11-6 (Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate)

Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The 3-fluorophenyl substituent introduces electron-withdrawing properties, which can influence reactivity and binding affinity in medicinal chemistry applications. The hydroxyl group at the 4-position provides a handle for further functionalization, enabling the synthesis of diverse analogs. This compound is particularly valuable in the development of bioactive molecules, including CNS-targeting agents, due to its balanced lipophilicity and structural flexibility.
Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate structure
1824511-11-6 structure
商品名:Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
CAS番号:1824511-11-6
MF:C15H20FNO3
メガワット:281.32260799408
CID:6266159
PubChem ID:165598129

Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
    • EN300-1625543
    • 1824511-11-6
    • Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
    • インチ: 1S/C15H20FNO3/c1-15(2,3)20-14(19)17-8-12(13(18)9-17)10-5-4-6-11(16)7-10/h4-7,12-13,18H,8-9H2,1-3H3
    • InChIKey: JBFWOJBPVNLWHJ-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1)C1CN(C(=O)OC(C)(C)C)CC1O

計算された属性

  • せいみつぶんしりょう: 281.14272166g/mol
  • どういたいしつりょう: 281.14272166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 49.8Ų

Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1625543-5.0g
tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
1824511-11-6
5g
$2816.0 2023-06-04
Enamine
EN300-1625543-0.5g
tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
1824511-11-6
0.5g
$933.0 2023-06-04
Enamine
EN300-1625543-2500mg
tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
1824511-11-6
2500mg
$1230.0 2023-09-22
Enamine
EN300-1625543-1000mg
tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
1824511-11-6
1000mg
$628.0 2023-09-22
Enamine
EN300-1625543-500mg
tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
1824511-11-6
500mg
$603.0 2023-09-22
Enamine
EN300-1625543-5000mg
tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
1824511-11-6
5000mg
$1821.0 2023-09-22
Enamine
EN300-1625543-10000mg
tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
1824511-11-6
10000mg
$2701.0 2023-09-22
Enamine
EN300-1625543-1.0g
tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
1824511-11-6
1g
$971.0 2023-06-04
Enamine
EN300-1625543-0.05g
tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
1824511-11-6
0.05g
$816.0 2023-06-04
Enamine
EN300-1625543-0.1g
tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate
1824511-11-6
0.1g
$855.0 2023-06-04

Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate 関連文献

Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylateに関する追加情報

Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate: A Comprehensive Overview

The compound Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1824511-11-6) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development. The molecule consists of a pyrrolidine ring substituted with a tert-butyl group, a hydroxyl group, and a fluorophenyl moiety, making it a versatile building block for various chemical reactions.

Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The presence of the hydroxyl group at position 4 of the pyrrolidine ring introduces hydrophilic properties, enhancing the compound's solubility and bioavailability. Meanwhile, the tert-butyl group at position 1 provides steric bulk, which can influence the compound's stability and interaction with biological targets. The fluorophenyl substituent at position 3 adds electronic diversity, potentially modulating the compound's pharmacokinetic properties.

The synthesis of Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate involves a multi-step process that typically begins with the preparation of the pyrrolidine ring. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and enantioselective routes to this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to install the fluorophenyl group with high precision. Additionally, the use of microwave-assisted synthesis has been reported to accelerate reaction times while maintaining product quality.

In terms of applications, this compound has shown promise as an intermediate in the synthesis of complex heterocyclic structures. Its ability to undergo various functional group transformations makes it valuable in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. For example, recent studies have demonstrated its utility in constructing bioactive compounds with potential anti-inflammatory and anticancer activities.

The fluorophenyl substituent in this compound plays a crucial role in modulating its pharmacodynamic properties. Fluorine atoms are known for their ability to enhance lipophilicity without significantly increasing molecular weight, which is advantageous for drug design. Furthermore, the hydroxyl group at position 4 can serve as a site for further functionalization, enabling the creation of derivatives with diverse biological activities.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound accurately. These methods provide detailed insights into its molecular structure and purity, ensuring that it meets rigorous quality standards required for pharmaceutical applications.

In conclusion, Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1824511-11-6) represents a significant advancement in organic synthesis and drug discovery. Its unique combination of structural features makes it a valuable tool for researchers seeking to develop innovative therapeutic agents. As ongoing research continues to uncover new applications and optimization strategies for this compound, its role in medicinal chemistry is expected to grow even further.

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